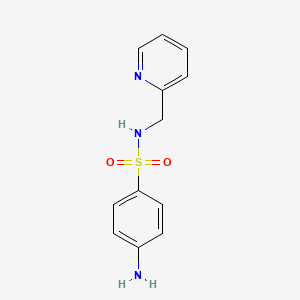

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYZFCMVEWGRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-2-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective against strains that are resistant to other antibiotics, highlighting its potential as a treatment option in clinical settings where antibiotic resistance is a growing concern .

Table 1: Antibacterial Efficacy of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

Therapeutic Uses

The therapeutic applications of this compound extend beyond its antibacterial properties. It has been investigated for use in:

- Dermatitis Herpetiformis : The compound has shown effectiveness in treating this autoimmune blistering disorder.

- Benign Mucous Membrane Pemphigoid : Its anti-inflammatory properties may help manage symptoms associated with this condition.

- Pyoderma Gangrenosum : Clinical studies suggest that it can aid in the treatment of this ulcerative skin condition .

Recent Research Developments

Recent studies have focused on enhancing the pharmacological profile of this compound through structural modifications. Research indicates that derivatives of this compound can exhibit improved selectivity and potency against specific targets such as carbonic anhydrases (CAs), which are implicated in various diseases including cancer .

Case Study: Inhibition of Carbonic Anhydrase IX

A study demonstrated that certain derivatives of benzenesulfonamides, including those related to this compound, showed significant inhibitory effects on carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in breast cancer cell lines, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:

4-amino-N-(pyridin-2-yl)benzenesulfonamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.

4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound has the amino group attached to the 3-position of the pyridine ring instead of the 2-position.

The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .

Biological Activity

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a member of the sulfonamide class, has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amino group, a pyridine moiety, and a sulfonamide group, which contribute to its biological properties. The compound's structure allows for interaction with various biological targets, particularly in the fields of antibacterial and anticancer research.

The primary mechanism of action for this compound involves the inhibition of bacterial growth through interference with folic acid synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis in bacteria. By inhibiting this pathway, the compound effectively reduces bacterial proliferation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits the growth of various bacteria by targeting folic acid synthesis. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation, particularly in breast cancer models. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cancer progression. |

Antibacterial Activity

Sulfonamides, including this compound, are known for their broad-spectrum antibacterial activity. They exert their effects by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Research indicates that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative effects with a favorable selectivity index compared to non-cancerous cells .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on MDA-MB-231 TNBC cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- In Vivo Studies : In animal models, this compound demonstrated reduced lung metastasis in TNBC mice models when administered over a period of 30 days . These findings suggest its potential as a therapeutic agent in cancer treatment.

- Enzyme Inhibition Studies : The compound has also been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. It showed significant inhibition against MMP-2 and MMP-9, further supporting its role as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine-containing precursors. Key steps include:

- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions (e.g., triethylamine in DMF or THF) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .

- Yield optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) to enhance efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR to verify aromatic protons, sulfonamide NH, and pyridine ring signals. For example, NH protons typically appear at δ 8.5–9.5 ppm .

- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm) and NH (3300–3400 cm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 304.08) .

Q. How is crystallographic data utilized to resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX or WinGX is standard. Key steps include:

- Data collection: Using Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors .

- Structure refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation: CIF files and PLATON checks for structural accuracy .

Q. What preliminary biological assays are used to screen its activity?

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Enzyme inhibition : Carbonic anhydrase inhibition assays using spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of its electronic properties?

DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate:

- Molecular orbitals : HOMO-LUMO gaps to predict reactivity (e.g., ΔE = ~4.5 eV) .

- Electrostatic potential maps : Visualizing charge distribution for hydrogen-bonding propensity .

- Thermochemical data : Atomization energies and ionization potentials to validate experimental results .

Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitoring reaction rates under varying pH and solvent polarity (e.g., DMF vs. acetonitrile) .

- Transition-state analysis : Computational modeling (e.g., Gaussian 09) to identify energy barriers .

- Isotopic labeling : Using -labeled amines to trace regioselectivity .

Q. How do molecular docking studies predict its interaction with biological targets?

- Target selection : Docking into enzyme active sites (e.g., carbonic anhydrase IX) using AutoDock Vina .

- Binding affinity : Scoring functions (e.g., ΔG = −8.2 kcal/mol) to prioritize analogs .

- Hydrogen-bond analysis : Identifying key residues (e.g., Thr199 in carbonic anhydrase) via PyMOL .

Q. What role do hydrogen-bonding networks play in its crystal packing?

Graph-set analysis (e.g., Etter’s rules) categorizes motifs:

- R(8) dimers : NH···O=S interactions between sulfonamide groups .

- C–H···π interactions : Stabilizing pyridine-aryl contacts (distance ~3.4 Å) .

- Solvent inclusion : Water molecules bridging sulfonamide and pyridine moieties .

Q. How can conflicting structural or activity data be resolved in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.